1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the 2-Oxopropyl Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and 2-oxopropyl groups. These functional groups confer specific reactivity and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)7-13(10(16)17)5-6-14(8-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXTUIQZLHZLEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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